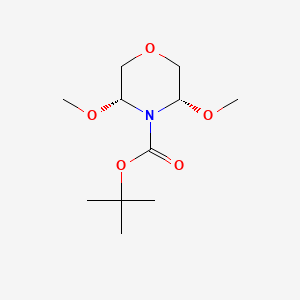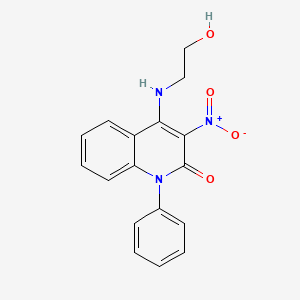
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a quinolone derivative that has a nitro group and an amino group attached to the phenyl ring. The compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Molecular Probes
The fluorescence properties of some derivatives related to "4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one" have been extensively studied. These compounds, specifically 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, exhibit potential as molecular fluorescent probes. Their structure allows for the attachment to biomolecules, making them useful in bioimaging and molecular diagnostics. The versatility of these compounds is further enhanced by their structural modification capabilities, allowing for tailored fluorescence responses for specific applications (Motyka et al., 2011).
Anticancer Research
Research into the anticancer properties of "4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one" derivatives has shown promising results. These compounds, specifically hydroxyquinolinones, have been evaluated for their cytotoxic activities against various cancer cell lines. The studies reveal that certain derivatives exhibit significant antiproliferative effects, suggesting potential therapeutic applications in cancer treatment. Notably, the synthesis approach and the resulting cytotoxicity of these compounds highlight their potential as both anticancer agents and fluorescence agents, underscoring their dual utility in therapeutic and diagnostic contexts (Funk et al., 2015).
Material Science Applications
Further research into the structural and functional versatility of "4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one" derivatives has extended into material science. These compounds have been evaluated for their electrochemical properties and potential applications in corrosion inhibition. Specifically, derivatives have been studied for their effectiveness in preventing corrosion of metals, a crucial aspect in extending the lifespan of metal components in various industrial applications. The results from these studies suggest that certain derivatives not only offer protective benefits against corrosion but also provide insights into the development of new materials with enhanced durability and performance (Prabhu et al., 2008).
Eigenschaften
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-11-10-18-15-13-8-4-5-9-14(13)19(12-6-2-1-3-7-12)17(22)16(15)20(23)24/h1-9,18,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKQFSBJSRGLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)
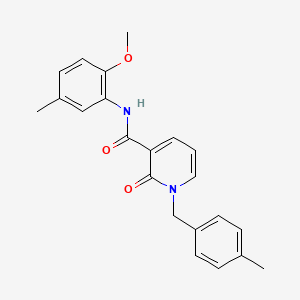

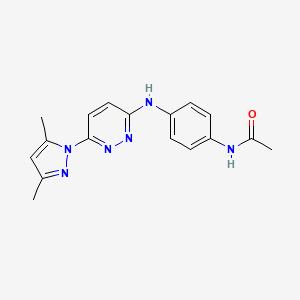

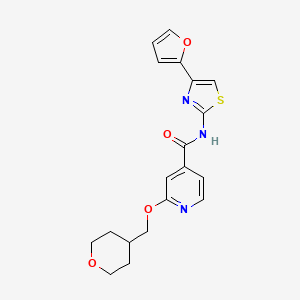
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2686585.png)


